3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-11-4-3-10(6-12(11)15)13(18)16-5-1-2-9-7-17-19-8-9/h3-4,6-8H,1-2,5H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYBPHGEPHJVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCC2=CON=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of the Propyl Linker: The isoxazole ring is then connected to a propyl chain through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The final step involves the acylation of the amine group with 3,4-difluorobenzoyl chloride under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzamide core.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the isoxazole ring can enhance binding affinity and selectivity, potentially leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structure and Substituents
- Target Compound : Contains a benzamide scaffold with 3,4-difluoro substitution and a propyl-isoxazole side chain.
- Patent Analogs (Examples 9, 57) : Feature pyrazolo[3,4-d]pyrimidin cores with sulfonamide substituents and fluorinated chromen-4-one moieties. Example 57 includes a cyclopropylsulfonamide group, while Example 9 uses an isopropylsulfonamide .
Physicochemical Properties
| Property | Target Compound (Estimated) | Example 57 (Patent) | Example 9 (Patent) |
|---|---|---|---|
| Molecular Weight | ~277.25 g/mol* | 616.9 g/mol | Similar to Example 57 |
| Melting Point | Not reported | 211–214°C | Not specified |
| Key Functional Groups | Benzamide, isoxazole | Sulfonamide, pyrazolo-pyrimidin, chromen-4-one |
*Calculated based on molecular formula C₁₃H₁₃F₂N₂O₂.
Electronic and Steric Effects
- In contrast, the patent analogs’ fluorinated chromen-4-one groups contribute to π-π stacking interactions in enzyme binding .
- The propyl-isoxazole chain in the target compound offers conformational flexibility, whereas the rigid pyrazolo-pyrimidin core in patent examples may restrict binding to specific enzyme conformations.
Biological Activity
3,4-Difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a unique structure that includes two fluorine atoms and an isoxazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.
- Molecular Formula : CHFNO
- Molecular Weight : 266.24 g/mol
- CAS Number : 1903526-38-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to various receptors and enzymes, which can modulate biological pathways effectively. The isoxazole ring contributes to the compound's stability and reactivity, making it a promising candidate for drug development.
Antitumor Activity
Several studies have reported the antitumor potential of benzamide derivatives, including this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study indicated that compounds with similar structural features exhibited significant growth inhibition in breast cancer cells with IC values around 225 µM .
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits anti-inflammatory properties. In vitro assays revealed that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism likely involves the inhibition of pathways leading to inflammation, although specific targets remain to be fully elucidated.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Difluorobenzamide | Lacks isoxazole ring | Moderate antitumor activity |
| N-(3-(isoxazol-4-yl)propyl)benzamide | No fluorine substitution | Lower binding affinity |
| 3,4-Difluoro-N-(3-(pyridin-4-yl)propyl)benzamide | Pyridine instead of isoxazole | Different electronic properties |
Case Studies and Research Findings
-
Study on Antitumor Activity :
A series of benzamide analogs were synthesized and tested against various cancer cell lines. The results indicated that modifications at the benzamide core could lead to enhanced antitumor activity. Specifically, compounds similar to this compound showed IC values significantly lower than standard chemotherapeutics . -
Inflammation Assays :
In a controlled study, this compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The compound effectively reduced cytokine release compared to untreated controls, suggesting a potential role in managing inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide?
A common approach involves coupling a 3,4-difluorobenzoyl chloride derivative with 3-(isoxazol-4-yl)propan-1-amine under reflux conditions. Ethanol or dichloromethane with catalytic glacial acetic acid is used as the solvent, followed by solvent evaporation and purification via recrystallization or column chromatography . Multi-step synthetic routes may also include functional group protection (e.g., amine groups) and deprotection strategies to avoid side reactions .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorine substitution and amide bond formation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Infrared spectroscopy (IR) to identify carbonyl (C=O) and amide (N-H) stretches.
- Elemental analysis to verify purity and stoichiometry .
Q. How can reaction conditions be optimized for amide bond formation?
Parameters to optimize:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the amine.
- Catalysts : Use coupling agents like HATU or EDCI to activate the carboxylic acid.
- Temperature : Mild heating (40–60°C) improves reaction kinetics without degrading sensitive moieties like isoxazole .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in:
- Assay conditions : Buffer pH, incubation time, or cell line specificity (e.g., HEK293 vs. CHO cells).
- Compound purity : Residual solvents or byproducts (e.g., unreacted amine) can skew results. Validate purity via HPLC (>98%) and replicate assays with independent batches .
- Structural analogs : Fluorine positioning (3,4- vs. 2,5-difluoro) or isoxazole substituents significantly alter target binding. Perform comparative studies with controlled analogs .
Q. What experimental design is recommended to assess structure-activity relationships (SAR) for fluorine substitution?
- Systematic substitution : Synthesize analogs with single (3-F or 4-F) or alternative (2-F, 5-F) fluorine positions.
- Biological assays : Test against target receptors (e.g., kinase inhibition) using dose-response curves (IC₅₀ calculations).
- Computational modeling : Perform docking studies to correlate fluorine positioning with binding energy (e.g., using AutoDock Vina) .
Q. How should researchers interpret conflicting spectral data during characterization?
- Overlapping NMR signals : Use 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton couplings distorted by fluorine atoms.
- Mass spectrometry anomalies : Check for isotopic patterns (e.g., chlorine vs. fluorine) or adduct formation (e.g., sodium/potassium).
- Crystallographic validation : If available, compare experimental X-ray diffraction data with predicted crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
